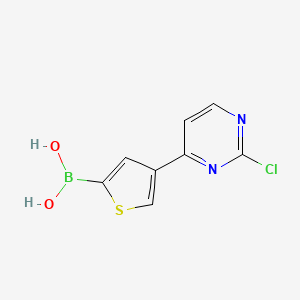![molecular formula C16H14BrNO2 B14094745 (4-bromophenyl)({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)methanone](/img/structure/B14094745.png)
(4-bromophenyl)({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)ethanone O-(4-bromobenzoyl)oxime is an organic compound with the molecular formula C16H14BrNO2 and a molar mass of 332.19 g/mol . This compound is known for its unique chemical structure, which includes a bromobenzoyl group and an oxime functional group attached to a 4-methylphenyl ethanone backbone .
Preparation Methods
The synthesis of 1-(4-methylphenyl)ethanone O-(4-bromobenzoyl)oxime typically involves the reaction of 1-(4-methylphenyl)ethanone with hydroxylamine hydrochloride to form the oxime derivative. This intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as pyridine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-methylphenyl)ethanone O-(4-bromobenzoyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-methylphenyl)ethanone O-(4-bromobenzoyl)oxime has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)ethanone O-(4-bromobenzoyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The bromobenzoyl group may interact with enzymes or receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 1-(4-methylphenyl)ethanone O-(4-bromobenzoyl)oxime include:
1-(4-methylphenyl)ethanone: Lacks the bromobenzoyl and oxime groups, making it less reactive in certain chemical reactions.
4-bromobenzoyl chloride: Contains the bromobenzoyl group but lacks the oxime functionality.
4-methylacetophenone oxime: Contains the oxime group but lacks the bromobenzoyl group.
The uniqueness of 1-(4-methylphenyl)ethanone O-(4-bromobenzoyl)oxime lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C16H14BrNO2 |
|---|---|
Molecular Weight |
332.19 g/mol |
IUPAC Name |
[(E)-1-(4-methylphenyl)ethylideneamino] 4-bromobenzoate |
InChI |
InChI=1S/C16H14BrNO2/c1-11-3-5-13(6-4-11)12(2)18-20-16(19)14-7-9-15(17)10-8-14/h3-10H,1-2H3/b18-12+ |
InChI Key |
GSSQKTIKJHKUSY-LDADJPATSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)Br)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-3-(4-fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14094670.png)
![benzyl 2-(8-(4-(dimethylamino)phenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14094675.png)

![[5-(Methoxycarbonyl)thieno[3,2-b]pyrrol-4-yl]acetic acid](/img/structure/B14094686.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-5,7-dimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094694.png)
![8-(4-ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094698.png)

![N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14094708.png)
![8-[(2-hydroxyethyl)sulfanyl]-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14094714.png)

![[(2R,3S,5S)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B14094725.png)
![(5-Cyclopropyl-4H-[1,2,4]triazol-3-yl)-acetonitrile](/img/structure/B14094734.png)
![2'-[2-(1-Methyl-2-piperidyl)ethyl]-cinnamanilide](/img/structure/B14094741.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094748.png)
